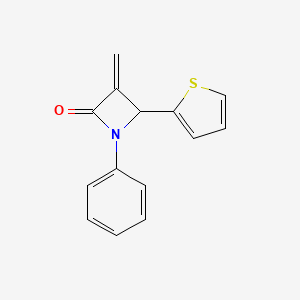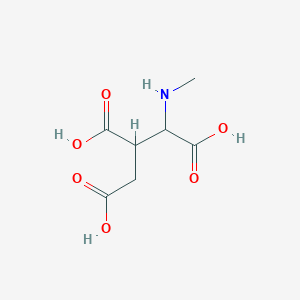
1-(Methylamino)propane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid
Industrial Production Methods: The industrial production of this compound typically involves the use of solid acid catalysts and hydrogenation processes. For example, a sequential one-pot dehydration-hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst can yield high amounts of the compound under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)propane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of high-value plasticizers and other industrial chemicals.
Wirkmechanismus
1-(Methylamino)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase . This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid. The compound binds to aconitase, lacking the hydroxyl group necessary for the enzyme to complete the reaction, thus halting the cycle .
Vergleich Mit ähnlichen Verbindungen
Citric Acid: Similar in structure but contains a hydroxyl group that allows it to participate fully in the Krebs cycle.
Aconitic Acid: An intermediate in the Krebs cycle, similar in structure but with different functional groups.
Isocitric Acid: Another intermediate in the Krebs cycle, differing in the arrangement of carboxyl and hydroxyl groups.
Uniqueness: 1-(Methylamino)propane-1,2,3-tricarboxylic acid is unique due to its specific inhibition of aconitase, which distinguishes it from other tricarboxylic acids that participate in the Krebs cycle .
Eigenschaften
CAS-Nummer |
185306-35-8 |
|---|---|
Molekularformel |
C7H11NO6 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
1-(methylamino)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11NO6/c1-8-5(7(13)14)3(6(11)12)2-4(9)10/h3,5,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
CSHIJZRQFBFWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C(CC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

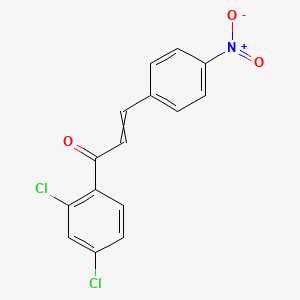
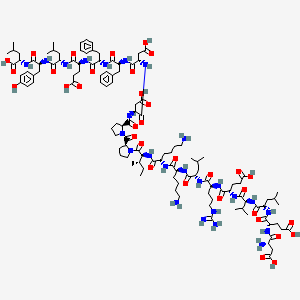

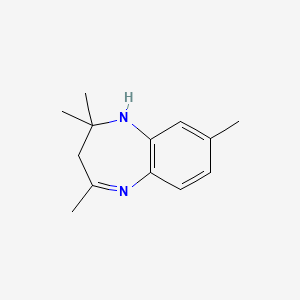


![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
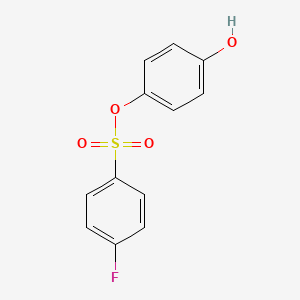
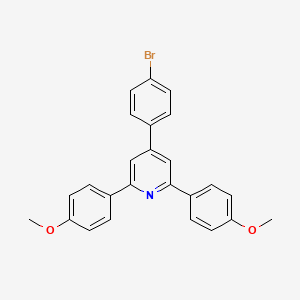
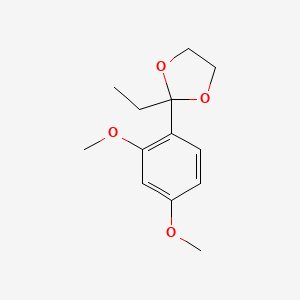
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
